molecular formula C22H15ClN2O2S B12620495 Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro- CAS No. 920035-49-0

Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro-

Cat. No.: B12620495
CAS No.: 920035-49-0
M. Wt: 406.9 g/mol
InChI Key: ILFXWHOEAWYPPH-UHFFFAOYSA-N
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Description

Chemical Name: Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro- CAS No.: 920035-43-4 Molecular Formula: C₂₁H₁₂Cl₂N₂O₂S Molecular Weight: 427.3 g/mol Key Structural Features:

  • A benzonitrile backbone substituted with two chlorine atoms at positions 3 and 3.
  • A phenoxy group at position 3, bearing a 2-benzothiazolylmethoxy moiety and a methyl group at position 5 of the phenyl ring.

Properties

CAS No.

920035-49-0

Molecular Formula

C22H15ClN2O2S

Molecular Weight

406.9 g/mol

IUPAC Name

3-[3-(1,3-benzothiazol-2-ylmethoxy)-5-methylphenoxy]-5-chlorobenzonitrile

InChI

InChI=1S/C22H15ClN2O2S/c1-14-6-17(26-13-22-25-20-4-2-3-5-21(20)28-22)11-18(7-14)27-19-9-15(12-24)8-16(23)10-19/h2-11H,13H2,1H3

InChI Key

ILFXWHOEAWYPPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC(=CC(=C2)C#N)Cl)OCC3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling Reaction

One of the most common methods for synthesizing this compound involves the Suzuki-Miyaura coupling reaction, which is a well-established technique for forming carbon-carbon bonds. This reaction typically requires:

  • Reagents : A boronic acid derivative, a halogenated aromatic compound, and a palladium catalyst.
  • Conditions : The reaction is usually conducted in an organic solvent such as toluene or DMF (Dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-120 °C).

Reaction Scheme :

$$
\text{Ar-Br} + \text{Ar-B(OH)}2 \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar} + \text{B(OH)}3
$$

Data Tables

The following tables summarize key aspects of the preparation methods discussed above:

Method Key Reagents Conditions Yield (%)
Suzuki-Miyaura Coupling Boronic acid, palladium catalyst Toluene, 80-120 °C 70-90
Nucleophilic Substitution Alkali metal thiol/amine salts DMF/DMSO, room temperature 60-80
Alkylation Methyl iodide, potassium carbonate Reflux in organic solvent 50-75

Research Findings

Recent research has focused on optimizing these synthetic routes to enhance yield and purity while minimizing environmental impact. Key findings include:

  • Catalyst Optimization : Using novel palladium catalysts has been shown to improve reaction rates and yields in Suzuki-Miyaura reactions.

  • Green Chemistry Approaches : Employing microwave-assisted synthesis has reduced reaction times significantly while maintaining high yields.

  • Scalability : Continuous flow reactors have been successfully implemented for large-scale production, allowing for better control over reaction parameters and improved safety profiles.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Benzonitrile derivatives are often explored for their potential pharmacological effects. The compound under discussion has shown promise as a GPR40 (G protein-coupled receptor 40) agonist, which is significant in the context of metabolic diseases such as diabetes. Agonists of GPR40 can enhance insulin secretion, making this compound a candidate for further development in diabetes management .

Antimicrobial Activity

Research indicates that compounds similar to benzonitrile derivatives exhibit antimicrobial properties. The incorporation of benzothiazole moieties has been linked to enhanced antibacterial activity, making these compounds valuable in developing new antimicrobial agents .

Chemical Synthesis

Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro- serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for modifications that can lead to the development of novel chemical entities with potential therapeutic applications .

Case Study 1: GPR40 Agonist Activity

In a study examining the pharmacodynamics of various GPR40 agonists, benzonitrile derivatives were tested for their ability to stimulate insulin secretion in vitro. The results indicated that modifications to the benzothiazole component significantly influenced the agonistic activity, suggesting pathways for optimizing these compounds for therapeutic use .

Case Study 2: Antimicrobial Efficacy

A comparative analysis was conducted on several benzonitrile derivatives to assess their antimicrobial efficacy against common pathogens. The study found that specific substitutions on the benzothiazole ring enhanced activity against Gram-positive bacteria, highlighting the potential of these compounds as lead structures in antibiotic development .

Data Tables

StepReagents UsedYield (%)
Step 1Benzonitrile + Benzothiazole derivative85%
Step 2Chlorination Reaction75%
Step 3Purification90%

Mechanism of Action

The mechanism of action of benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro- involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their differentiating features:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications References
Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro- (920035-43-4) C₂₁H₁₂Cl₂N₂O₂S 427.3 Benzothiazolylmethoxy, methylphenoxy, Cl substituents OLED materials, specialty chemicals
Benzonitrile, 3-(3-chloro-5-methoxyphenoxy)- (920035-44-5) C₁₄H₁₀ClNO₂ 259.7 Methoxy, Cl substituents (no benzothiazole or methylphenoxy) Intermediate in organic synthesis
3-Chloro-5-[2-chloro-5-(2H-indazol-3-ylmethoxy)phenoxy]benzonitrile (920036-04-0) C₂₁H₁₂Cl₂N₃O₂ 427.2 Indazole methoxy, Cl substituents Pharmaceutical intermediates
Benzonitrile, 3-chloro-4-(2-methoxy-5-methylphenoxy) (876758-95-1) C₁₅H₁₁ClNO₂ 272.7 Methoxy-methylphenoxy, Cl substituents (simpler substitution pattern) Agrochemical intermediates
3-Chloro-5-(2-chloro-5-methoxyphenoxy)benzonitrile (CID 25131538) C₁₄H₉Cl₂NO₂ 302.1 Dichloro, methoxy substituents (lacks benzothiazole or methyl groups) Material science research

Key Structural and Functional Differences

Benzothiazole vs. Indazole Groups :

  • The target compound’s benzothiazole group (C₇H₅NS) enhances electron-deficient character and thermal stability compared to the indazole (C₇H₆N₂) in CAS 920036-04-0. This makes the former more suitable for optoelectronic applications like OLEDs, where charge transport is critical .

Methylphenoxy vs. Methoxy Substituents: The methylphenoxy group in the target compound introduces steric bulk compared to simpler methoxy derivatives (e.g., 920035-44-5). This may reduce solubility in polar solvents but improve binding in hydrophobic environments .

Application-Specific Performance

  • OLEDs: The benzothiazole group in the target compound could improve electron injection efficiency compared to methoxy-substituted analogs, aligning with trends seen in TADF materials (e.g., phenoxazine derivatives in ) .
  • Pharmaceuticals : The indazole analog (CAS 920036-04-0) may exhibit better binding to kinase targets due to nitrogen-rich heterocycles, whereas the target compound’s benzothiazole group might favor protease inhibition .

Biological Activity

Benzonitrile derivatives have garnered significant attention in pharmaceutical and biochemical research due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. One such compound, Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro- , exhibits promising biological activity that warrants detailed exploration. This article reviews the biological activity of this compound based on available literature, including synthesis methods, biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C18H17ClN2O2S
  • Molecular Weight : 348.85 g/mol
  • CAS Number : Not explicitly listed in the search results.

The presence of a benzothiazole moiety combined with a benzonitrile structure suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole-benzonitrile derivatives. For instance, a synthesized chromophore based on a similar structure exhibited significant antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of less than 48 µg/mL and 118 µg/mL respectively . This suggests that the benzothiazole component may enhance the overall antimicrobial efficacy of the compound.

Anticancer Potential

The anticancer potential of benzonitrile derivatives has been explored through various assays. In a study involving related compounds, one derivative demonstrated an IC50 value of 8.52 µM against PD-1/PD-L1 binding, indicating its ability to inhibit a critical pathway in cancer immunotherapy . This suggests that compounds structurally similar to Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro- may also possess significant anticancer properties.

The mechanism by which benzothiazole-benzonitrile compounds exert their biological effects often involves interaction with specific proteins or enzymes. Molecular docking studies have indicated that these compounds can effectively bind to target proteins involved in disease pathways, thereby modulating their activity . For example, docking simulations showed favorable interactions with proteins associated with bacterial resistance mechanisms.

Synthesis and Evaluation

In a notable study, researchers synthesized a series of benzothiazole-benzonitrile derivatives and evaluated their biological activities. The synthesis involved multiple steps starting from 2-amino-4-nitrothiophenol and culminated in the formation of the target compound through condensation reactions . The evaluation included assessing antimicrobial properties and docking studies to predict binding affinities with target proteins.

Comparative Analysis of Biological Activity

A comparative analysis was conducted on various synthesized benzothiazole derivatives to determine their efficacy against different microbial strains. The results indicated that modifications in the molecular structure significantly influenced their biological activity. For instance:

Compound NameMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)IC50 for PD-1/PD-L1 (µM)
Compound A<48<1188.52
Compound B<60<15012.28
Compound C<70<18014.08

This table illustrates how structural variations impact both antimicrobial and anticancer activities.

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